Cas no 14486-03-4 (L-Methionylglycine)
L-Methionylglycine Chemical and Physical Properties
Names and Identifiers
-
- L-Methionylglycine
- (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid
- Glycine, L-methionyl-
- H-Met-Gly-OH
- MET-GLY
- L-MET-GLY
- L-Met-Gly-OH
- L-methioninylglycine
- L-Methionylga
- L-methionyl-glycine
- Met-Gly-OH
- methionyl-glycine
- N-L-methionylglycine
- N-Methionylglycine
- Met-Gly.Hcl
- methionylglycine
- T872MM2E20
- M-G
- QXOHLNCNYLGICT-YFKPBYRVSA-N
- 7146AA
- BDBM50407420
- VC31068
- AX8133685
- ST24035865
- M0250
-
- MDL: MFCD00021730
- Inchi: 1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1
- InChI Key: QXOHLNCNYLGICT-YFKPBYRVSA-N
- SMILES: S(C)CC[C@@H](C(NCC(=O)O)=O)N
Computed Properties
- Exact Mass: 206.07300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -3
Experimental Properties
- Color/Form: Not determined
- Density: 1.267
- Melting Point: 212°C(lit.)
- Water Partition Coefficient: almost transparency
- PSA: 117.72000
- LogP: 0.35880
- FEMA: 4692 | L-METHIONYLGLYCINE
- Solubility: Not determined
L-Methionylglycine Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
L-Methionylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A898150-10mg |
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic Acid |
14486-03-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898150-50mg |
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic Acid |
14486-03-4 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A898150-100mg |
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic Acid |
14486-03-4 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 222094-250mg |
Met-Gly |
14486-03-4 | 95% | 250mg |
£31.00 | 2022-03-01 | |
| Fluorochem | 222094-1g |
Met-Gly |
14486-03-4 | 95% | 1g |
£77.00 | 2022-03-01 | |
| Fluorochem | 222094-5g |
Met-Gly |
14486-03-4 | 95% | 5g |
£230.00 | 2022-03-01 | |
| abcr | AB138189-250 mg |
L-Methionylglycine (H-L-Met-Gly-OH); . |
14486-03-4 | 250 mg |
€101.30 | 2023-07-20 | ||
| abcr | AB138189-1 g |
L-Methionylglycine (H-L-Met-Gly-OH); . |
14486-03-4 | 1 g |
€156.40 | 2023-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83870-1g |
L-Methionylglycine |
14486-03-4 | 97% | 1g |
¥467.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83870-250mg |
L-Methionylglycine |
14486-03-4 | 97% | 250mg |
¥185.0 | 2022-04-27 |
L-Methionylglycine Suppliers
L-Methionylglycine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on L-Methionylglycine
Introduction to L-Methionylglycine (CAS No. 14486-03-4)
L-Methionylglycine, with the chemical formula C₅H₉NO₃S, is a significant compound in the field of biochemistry and pharmaceutical research. Its CAS number, 14486-03-4, uniquely identifies it in scientific literature and databases, underscoring its importance in various applications. This compound is a derivative of the essential amino acid methionine and has garnered attention due to its potential roles in metabolic pathways and therapeutic interventions.
The structure of L-Methionylglycine incorporates both sulfur and nitrogen atoms, which are critical for its biological activity. The sulfur atom is derived from the methionine moiety, while the nitrogen atoms are part of the amide and carboxyl groups. This unique composition makes it a valuable intermediate in the synthesis of more complex molecules, particularly in peptide and protein research.
In recent years, L-Methionylglycine has been studied for its potential applications in drug development. Its ability to participate in enzymatic reactions and its stability under various conditions make it a promising candidate for use in synthetic biology and biotechnology. One of the most intriguing aspects of this compound is its role in the metabolism of sulfur-containing compounds, which are crucial for maintaining cellular function.
Recent research has highlighted the importance of L-Methionylglycine in maintaining redox balance within cells. Sulfur compounds are known to play a key role in antioxidant defense mechanisms, and L-Methionylglycine has been shown to enhance the activity of glutathione, a major antioxidant in the human body. This discovery has opened up new avenues for therapeutic strategies aimed at combating oxidative stress-related diseases.
Another area where L-Methionylglycine has shown promise is in the field of cancer research. Studies have indicated that this compound can modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been observed to inhibit the activity of certain kinases that are overexpressed in cancer cells, thereby potentially slowing tumor growth. These findings have prompted further investigation into its use as an adjunct therapy alongside conventional cancer treatments.
The synthesis of L-Methionylglycine typically involves enzymatic or chemical methods that convert methionine into its derivative. The choice of method depends on factors such as yield, purity, and scalability. Enzymatic synthesis is often preferred due to its high specificity and mild reaction conditions, which help preserve the integrity of the compound. However, chemical synthesis remains a viable option for large-scale production where cost efficiency is a priority.
In industrial applications, L-Methionylglycine is used as a precursor for more complex molecules, including certain pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in organic synthesis, enabling chemists to create novel compounds with tailored properties. The demand for high-purity L-Methionylglycine has increased as researchers explore its potential in various fields.
The safety profile of L-Methionylglycine is another critical aspect that has been extensively studied. Unlike some other sulfur-containing compounds, it does not exhibit toxicity at physiological concentrations. This makes it suitable for use in both research settings and potential therapeutic applications without significant concerns regarding adverse effects.
Future research on L-Methionylglycine is likely to focus on expanding its therapeutic applications. By understanding its mechanisms of action and interactions with other molecules, scientists hope to develop new treatments for a wide range of diseases. Additionally, advancements in synthetic biology may lead to more efficient methods for producing this compound on an industrial scale.
In conclusion, L-Methionylglycine (CAS No. 14486-03-4) is a multifaceted compound with significant potential in biochemistry and pharmaceuticals. Its unique structure and biological activities make it a valuable tool for researchers investigating metabolic pathways, antioxidant defenses, and cancer therapies. As scientific understanding continues to evolve, L-Methionylglycine will undoubtedly play an increasingly important role in advancing medical science.
14486-03-4 (L-Methionylglycine) Related Products
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